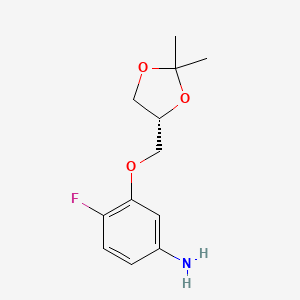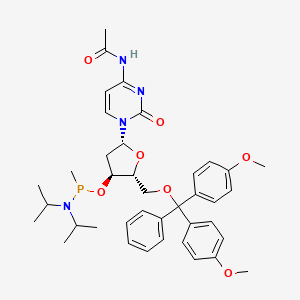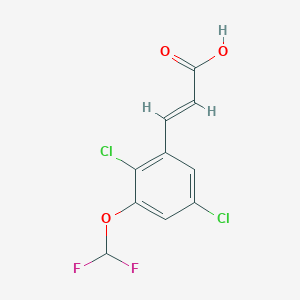
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide typically involves multiple steps, including the formation of the naphthalene ring system and the introduction of the dipropylamino group. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as rotary evaporation, spray drying, and freeze drying are commonly used to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen bromide, which is known for its role in the production of organobromine compounds . Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrogen bromide can yield brominated derivatives, which are useful intermediates in organic synthesis .
Scientific Research Applications
(S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide has several scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, influencing various physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-6-Dipropylamino-5,6,7,8-tetrahydro-naphthalen-1-ol hydrobromide include other naphthalene derivatives and compounds with dipropylamino groups. Examples include:
Hydrogen bromide: Used in the production of organobromine compounds.
Bromine compounds: Various brominated derivatives with similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its potential applications in diverse fields. Its ability to undergo various chemical reactions and form useful intermediates further enhances its value in scientific research and industrial applications.
Properties
Molecular Formula |
C16H26BrNO |
|---|---|
Molecular Weight |
328.29 g/mol |
IUPAC Name |
(6S)-6-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-8-9-15-13(12-14)6-5-7-16(15)18;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H/t14-;/m0./s1 |
InChI Key |
QHPNEGRNHVBQOB-UQKRIMTDSA-N |
Isomeric SMILES |
CCCN(CCC)[C@H]1CCC2=C(C1)C=CC=C2O.Br |
Canonical SMILES |
CCCN(CCC)C1CCC2=C(C1)C=CC=C2O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Quinazolinamine, N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[[(3aa,5a,6aa)-octahydro-2-methylcyclopenta[c]pyrrol-5-yl]methoxy]-](/img/structure/B13728185.png)
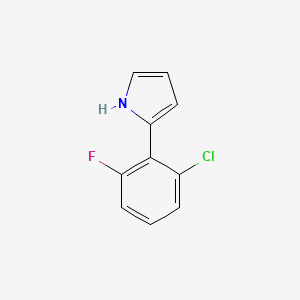
![7-(Cyclopropylmethyl)-2,7-diazaspiro[3.5]nonane](/img/structure/B13728193.png)

![[6-(Toluene-4-sulfonyloxy)-hexyloxy]-acetic acid tert-butyl ester](/img/structure/B13728216.png)


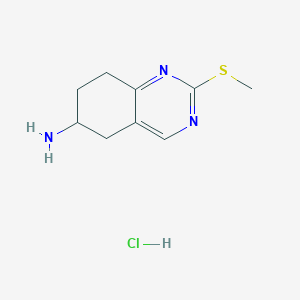

![1-[1-(3-Fluoro-4-methoxyphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13728249.png)
![7H-Imidazo[1,5-A]imidazol-2-amine](/img/structure/B13728257.png)
